

Ro18-5362 pharmacology and toxicology profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the Pharmacology and Toxicology Profile of Ro18-5362

Introduction

Ro18-5362 is a sulfide compound that has been investigated for its role as a precursor to a potent inhibitor of gastric acid secretion.[1][2][3][4] It is essential to clarify that, contrary to some initial classifications, the available scientific literature does not support the activity of Ro18-5362 as a 5-HT2C serotonin receptor antagonist. Instead, research consistently identifies Ro18-5362 as a prodrug, or a less active proagent, for its active sulfoxide metabolite, Ro 18-5364.[2][5] This document provides a comprehensive overview of the pharmacology and, where available, the toxicology of Ro18-5362, focusing on its mechanism of action as a precursor to a gastric proton pump inhibitor.

Pharmacology Mechanism of Action

The primary pharmacological significance of **Ro18-5362** lies in its in vivo conversion to the active compound Ro 18-5364.[5] **Ro18-5362** itself demonstrates no significant inhibitory activity on the gastric (H⁺/K⁺)-ATPase, even at high concentrations.[1][2] The pharmacological activity is exerted by its sulfoxide metabolite, Ro 18-5364, which is a potent, irreversible inhibitor of the gastric proton pump.[5]

The mechanism of action can be summarized in the following steps:

• Conversion: Ro18-5362, a sulfide, is metabolized to its active sulfoxide form, Ro 18-5364.[5]



- Activation: In the acidic environment of the gastric parietal cell canaliculi, Ro 18-5364 undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide.
- Inhibition: The sulfenamide derivative then forms a covalent disulfide bond with cysteine residues on the luminal surface of the (H+/K+)-ATPase, thereby irreversibly inactivating the enzyme.[6] This inhibition blocks the final step in gastric acid secretion.

This mechanism is characteristic of the broader class of proton pump inhibitors (PPIs), which includes well-known drugs such as omeprazole.[6][7]

Pharmacodynamics

The pharmacodynamic effect of **Ro18-5362** is a consequence of the inhibition of the (H+/K+)-ATPase by its active metabolite, Ro 18-5364. This leads to a profound and long-lasting reduction in the secretion of gastric acid.

Toxicology

A comprehensive search of the available scientific literature did not yield any specific toxicological studies conducted on **Ro18-5362**.

Data Presentation

The following tables summarize the quantitative data available for **Ro18-5362** and its active metabolite, Ro 18-5364.

Table 1: In Vitro Activity against Gastric (H+/K+)-ATPase

Compound	Target	Metric	Value	Reference
Ro 18-5364	Gastric (H+/K+)- ATPase	Apparent K _i	0.1 μΜ	[5]
Ro18-5362	Gastric (H+/K+)- ATPase	Activity	No significant inhibition at 0.1 mM	[1][2][3][4]



Experimental Protocols

While specific protocols for **Ro18-5362** are not detailed, the following represents a generalized experimental protocol for assessing the inhibitory activity of compounds like its active metabolite, Ro 18-5364, on the gastric (H+/K+)-ATPase.

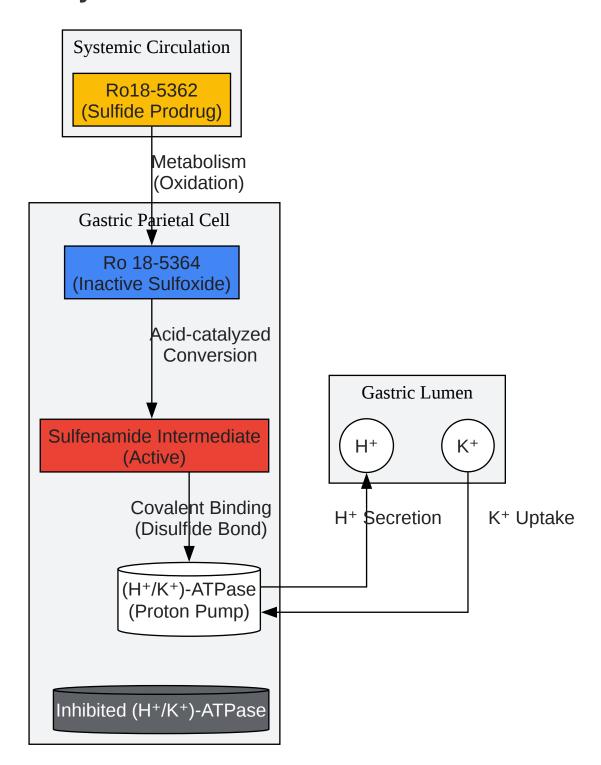
In Vitro (H+/K+)-ATPase Inhibition Assay

- 1. Preparation of Gastric Vesicles:
- Gastric mucosal tissue is homogenized in a buffered sucrose solution.
- The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with (H+/K+)-ATPase.
- 2. ATPase Activity Assay:
- The reaction is initiated by adding ATP to a mixture containing the gastric vesicles, buffer,
 Mg²⁺, and K⁺ ions.
- The amount of inorganic phosphate (P_i) released from ATP hydrolysis is measured over time, typically using a colorimetric method.
- 3. Inhibition Studies:
- The assay is performed in the presence of varying concentrations of the test compound (e.g., Ro 18-5364).
- The concentration of the compound that produces 50% inhibition of ATPase activity (IC₅₀) or the inhibitory constant (K_i) is determined by analyzing the dose-response curve.
- 4. Proton Transport Assay:
- The ability of the gastric vesicles to pump protons is measured using a pH-sensitive fluorescent dye (e.g., acridine orange).
- The quenching of the dye's fluorescence upon proton influx into the vesicles is monitored.



• The effect of the inhibitor on the rate and extent of proton transport is quantified.

Mandatory Visualization



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Caption: Mechanism of Ro18-5362 as a proton pump inhibitor prodrug.

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- To cite this document: BenchChem. [Ro18-5362 pharmacology and toxicology profile].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572531#ro18-5362-pharmacology-and-toxicology-profile]

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